N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
The compound N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a 1,3,4-oxadiazole derivative characterized by a benzamide group linked via a methylene bridge to the 1,3,4-oxadiazole core. The oxadiazole ring is further substituted at the 5-position with a sulfanyl group connected to a carbamoylmethyl moiety, which is bound to a 2-phenylethylamine group.
Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, analogs in and were synthesized via reactions between oxadiazole-thiol intermediates and halogenated propanamides in DMF with NaH as a base . While explicit synthesis details for the target compound are absent in the provided evidence, its structural framework aligns with established methodologies for biheterocyclic propanamides.
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-17(21-12-11-15-7-3-1-4-8-15)14-28-20-24-23-18(27-20)13-22-19(26)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXZFEITPLTBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. The phenylethyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide moiety via amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole ring. For instance:
- In vitro Studies : A derivative of oxadiazole demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% . The presence of the oxadiazole moiety enhances the interaction with biological targets involved in cancer progression.
- Mechanism of Action : Compounds like N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide may induce apoptosis in cancer cells by activating caspase pathways. This mechanism was observed in studies involving other similar oxadiazole derivatives .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Compounds with the oxadiazole structure have shown activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, this compound may exhibit other beneficial pharmacological properties:
- Antitubercular Activity : Some derivatives of oxadiazoles have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
- Anticonvulsant Effects : Research indicates that certain oxadiazole derivatives possess anticonvulsant properties, suggesting their potential use in treating epilepsy .
Table 1: Summary of Biological Activities
| Activity Type | Compound Name | Target Organism/Cell Line | Percent Growth Inhibition (%) |
|---|---|---|---|
| Anticancer | N-{[5-(...)} | SNB-19 | 86.61 |
| Antimicrobial | N-{[5-(...)} | Various Bacteria | Varies |
| Antitubercular | Oxadiazole Derivative | Mycobacterium tuberculosis | Significant Inhibition |
| Anticonvulsant | Oxadiazole Derivative | Epileptic Models | Notable Effects |
Case Study: Anticancer Efficacy
A study published in the ACS Omega journal details the synthesis and evaluation of various N-Aryl substituted oxadiazoles. Among these compounds, those structurally similar to N-{[5-(...)} exhibited significant anticancer activity against multiple cell lines. The study emphasizes the need for further exploration into structure–activity relationships to optimize efficacy .
Mechanism of Action
The mechanism by which N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring and benzamide moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural Analogues with Antifungal Activity
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are antifungal agents targeting Candida albicans via thioredoxin reductase inhibition. Key differences from the target compound include:
- LMM5/LMM11 feature sulfamoyl benzamide groups, whereas the target compound has a simpler benzamide linkage.
- The 2-phenylethylcarbamoyl group in the target compound may enhance lipophilicity compared to LMM11’s furan substituent.
Biheterocyclic Propanamides with Antidiabetic Potential
Compounds such as 8i–8l () feature indol-3-ylmethyl substituents on the oxadiazole ring and propanamide linkages. These derivatives exhibit α-glucosidase inhibitory activity, a key mechanism in diabetes management. Structural distinctions include:
Thiazole-Oxadiazole Hybrids ()
Compounds 7c–7f and 7l incorporate 2-amino-1,3-thiazole moieties and substituted phenylpropanamides. These derivatives show moderate urease inhibition but lack antifungal or antidiabetic data. Key comparisons:
- 7c–7f have lower molecular weights (375–389 g/mol) due to thiazole substituents.
- Melting points (134–178°C) suggest higher crystallinity than the target compound, likely due to hydrogen-bonding thiazole amino groups .
HDAC Inhibitors with Oxadiazole Scaffolds
The HDAC inhibitor N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide () demonstrates anticancer activity via histone deacetylase inhibition. Its naphthalenylmethyl group enhances aromatic stacking, a feature absent in the target compound’s 2-phenylethyl group .
Physicochemical and Spectral Comparisons
Melting Points and Solubility
Spectral Data
- IR/NMR : Oxadiazole analogs (e.g., 7c–7f ) show characteristic C=N (1,3,4-oxadiazole) stretches at 1610–1650 cm⁻¹ and NH peaks at 3200–3300 cm⁻¹ . Benzamide carbonyls resonate at δ 167–170 ppm in ¹³C NMR .
Biological Activity
N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Chemical Formula | C18H22N4O2S2 |
| Molecular Weight | 390.52 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC(=O)N(C1CC1)c3nnc(SCC(=O)NCCc2ccccc2)s3 |
This compound features a complex structure that includes an oxadiazole ring, which is known for its diverse biological activities.
Antioxidant Properties
Research has identified that derivatives of the oxadiazole ring exhibit significant antioxidant activities. A study demonstrated that compounds with similar structures showed potent radical scavenging abilities, particularly against DPPH radicals. The antioxidant activity was measured using various in vitro systems, indicating that modifications to the oxadiazole moiety can enhance these properties .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that similar oxadiazole derivatives possess antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The screening was conducted using the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF), revealing promising results for potential therapeutic applications .
Enzyme Inhibition
Inhibitory effects on key enzymes have also been documented. For instance, compounds featuring the oxadiazole structure have been assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in neurological functions. The findings suggest that specific substitutions on the phenyl ring can modulate enzyme inhibition potency .
Case Studies and Research Findings
- Antioxidant Activity Study : A series of oxadiazole derivatives were synthesized and tested for their antioxidant capabilities. Compounds showed up to 84% scavenging activity against DPPH radicals compared to standard antioxidants like BHT .
- Antimicrobial Screening : Various amides derived from similar structures were synthesized and tested against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting their potential as antimicrobial agents .
- Enzyme Inhibition Analysis : In a study focusing on enzyme inhibition, specific derivatives demonstrated strong inhibitory effects on AChE and BChE activities, highlighting their potential use in treating conditions like Alzheimer's disease .
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis involves multi-step reactions:
- Step 1: Cyclization of hydrazide derivatives with carboxylic acids to form the 1,3,4-oxadiazole core under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2: Introduction of the benzamide group via coupling reactions (e.g., benzoyl chloride with triethylamine as a base) .
- Step 3: Sulfanyl group attachment using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to ensure bond formation between the oxadiazole and carbamoyl-methyl moieties .
Purity Optimization:
- Monitor reactions via thin-layer chromatography (TLC) or HPLC .
- Purify intermediates via column chromatography or recrystallization .
Basic: What analytical techniques are critical for structural validation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm functional groups (e.g., oxadiazole protons at δ 8.5–9.0 ppm) and linkage integrity .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% for biological assays) using reverse-phase C18 columns .
Advanced: How to design experiments to evaluate its biological activity, and what controls are essential?
Answer:
- In Vitro Assays:
- Antimicrobial: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
- Anticancer: Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls:
- Positive controls (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial tests).
- Solvent controls (DMSO ≤0.1% v/v) to rule out vehicle effects .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Replicate Studies: Ensure consistency across ≥3 independent experiments .
- Assay Validation: Verify cell line authenticity (STR profiling) and bacterial strain sources .
- Purity Reassessment: Re-analyze compound purity via HPLC if discrepancies arise (degradants may skew results) .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Answer:
- Modifications:
- Biological Testing: Compare analogs in standardized assays (e.g., IC₅₀ shifts with substituent changes) .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .
Basic: How to assess physicochemical stability under varying conditions?
Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Solubility: Test in polar (DMSO, ethanol) and aqueous buffers (PBS at pH 7.4) via shake-flask method .
- Hydrolytic Stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
Advanced: What computational tools can predict target interactions and optimize bioavailability?
Answer:
- Molecular Docking: UCSF Chimera for visualizing ligand-protein interactions (e.g., binding to kinase domains) .
- ADME Prediction: SwissADME or pkCSM to estimate permeability (LogP), solubility, and CYP450 interactions .
- Dynamic Simulations: GROMACS for MD simulations to assess binding stability over time .
Advanced: How to optimize solubility for in vivo studies without compromising activity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
